Acetic acid; 5,6-dihydrophenanthridine
CAS No.: 5328-29-0
Cat. No.: VC19742858
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5328-29-0 |
|---|---|
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | acetic acid;5,6-dihydrophenanthridine |
| Standard InChI | InChI=1S/C13H11N.C2H4O2/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;1-2(3)4/h1-8,14H,9H2;1H3,(H,3,4) |
| Standard InChI Key | UXGYANFAUGVBCK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C1C2=CC=CC=C2C3=CC=CC=C3N1 |
Introduction
Chemical Properties and Structural Characteristics
Molecular Architecture
The compound’s structure integrates a dihydrophenanthridine system—a partially hydrogenated phenanthridine ring—with an acetic acid substituent. Phenanthridine derivatives are renowned for their planar aromatic systems, but the 5,6-dihydro modification introduces conformational flexibility, potentially enhancing interactions with biological targets . Crystallographic studies of related dihydrophenanthridine derivatives reveal triclinic crystal systems with unit cell parameters such as , , and , alongside angles , , and . These structural details suggest moderate intermolecular interactions, likely influencing solubility and crystallinity.
Physicochemical Properties
Key physicochemical parameters include a boiling point of 370.7°C at 760 mmHg and a flash point of 196.8°C . The compound’s exact mass is 241.110 g/mol, with a polar surface area (PSA) of 49.33 Ų and a partition coefficient (LogP) of 3.508, indicating moderate lipophilicity suitable for crossing biological membranes .
Table 1: Physicochemical Properties of Acetic Acid; 5,6-Dihydrophenanthridine
| Property | Value |
|---|---|
| CAS Number | 5328-29-0 |
| Molecular Formula | |
| Molecular Weight | 241.285 g/mol |
| Boiling Point | 370.7°C at 760 mmHg |
| Flash Point | 196.8°C |
| LogP | 3.508 |
| Polar Surface Area | 49.33 Ų |
Synthesis and Manufacturing Processes
Palladium-Catalyzed Cyclization
A representative synthesis involves palladium-catalyzed intramolecular cyclization, as demonstrated in the preparation of structurally analogous dihydrophenanthridines . A typical protocol combines palladium acetate (10 mol%), tricyclohexylphosphonium tetrafluoroborate (20 mol%), pivalic acid (30 mol%), and potassium carbonate in anhydrous dimethylacetamide. Heating at 383 K for 30 minutes initiates cyclization, followed by purification via silica gel chromatography to yield the target compound in 73% efficiency . This method highlights the versatility of transition metal catalysis in constructing complex heterocycles.
Functionalization Strategies
Post-synthetic modifications, such as chlorination at the C-6 position using and subsequent amine substitution, enable diversification of the dihydrophenanthridine core . For instance, reacting chlorinated intermediates with -dimethylethylenediamine introduces side chains that enhance biological activity . Such strategies underscore the compound’s adaptability as a platform for drug discovery.
Structurally simplified phenanthridine analogs, including dihydrophenanthridine derivatives, exhibit potent cytotoxicity against human cancer cell lines. In vitro assays using HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and CNE1 (nasopharyngeal carcinoma) cells reveal IC values as low as 1.13 μM, surpassing the efficacy of reference compounds like nitidine chloride .
Table 2: Anticancer Activity of Selected Dihydrophenanthridine Derivatives
| Compound | HepG2 IC (μM) | A549 IC (μM) | CNE1 IC (μM) |
|---|---|---|---|
| 15b | 1.19 ± 0.18 | 1.37 ± 0.15 | 1.19 ± 0.18 |
| 15c | 2.15 ± 0.17 | 1.37 ± 0.15 | 1.19 ± 0.18 |
| 5e | 9.07 ± 1.02 | 6.24 ± 0.51 | 1.13 ± 0.09 |
| Nitidine | 1.40 ± 0.16 | 1.88 ± 0.24 | 1.85 ± 0.08 |
Derivatives with [(dimethylamino)ethyl]amino side chains (e.g., 15b, 15c) demonstrate enhanced potency, likely due to improved cellular uptake and target engagement .
Comparative Analysis with Related Compounds
Phenanthridine Analogs
Phenanthridine, lacking the 5,6-dihydro saturation and acetic acid group, exhibits antimicrobial properties but reduced anticancer efficacy compared to its dihydro counterparts . The saturated bond in dihydrophenanthridine likely reduces metabolic oxidation, enhancing pharmacokinetic stability.
Quinolines and Isoquinolines
Quinolines and isoquinolines share the aza heterocycle framework but differ in ring topology. Quinolines are prioritized for antiviral applications, whereas isoquinolines show promise in neurodegenerative therapies . Dihydrophenanthridines bridge these domains by combining structural flexibility with diverse bioactivity.
Future Directions and Research Opportunities
Structural Optimization
Introducing electron-withdrawing groups at the C-9 position or modifying the acetic acid moiety could enhance target selectivity. Computational modeling and high-throughput screening may identify optimal substituents.
Expanding Therapeutic Indications
Given the anti-inflammatory potential of related heterocycles, investigating acetic acid; 5,6-dihydrophenanthridine in autoimmune or infectious disease models is warranted.
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